1-(Tert-butyl)-3-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
Description
1-(Tert-butyl)-3-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a boronate-containing urea derivative with a molecular weight of 376.22 g/mol (calculated). Its structure features a tert-butyl group attached to one urea nitrogen and a 2-fluoro-substituted phenyl ring bearing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) at the para position. The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, a key strategy in medicinal chemistry for biaryl synthesis .
This compound is primarily explored in oncology drug discovery, particularly as a kinase inhibitor scaffold. For example, derivatives with similar boronate-urea architectures have shown activity against RET kinase, a target in lung cancer , and Mer/Flt3 dual inhibitors for leukemia . The fluorine atom at the phenyl 2-position may enhance metabolic stability and binding affinity through hydrophobic interactions or reduced electron density .
Properties
IUPAC Name |
1-tert-butyl-3-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BFN2O3/c1-15(2,3)21-14(22)20-13-9-8-11(10-12(13)19)18-23-16(4,5)17(6,7)24-18/h8-10H,1-7H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSZVJKZSPXOAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)NC(C)(C)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tert-butyl)-3-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea typically involves the following steps:
Formation of the Fluoro-Substituted Phenyl Intermediate:
Attachment of the Dioxaborolane Group: The fluoro-substituted phenyl intermediate is then reacted with a boronic acid derivative to form the dioxaborolane moiety.
Urea Formation: Finally, the tert-butyl isocyanate is reacted with the fluoro-substituted phenyl dioxaborolane intermediate to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-(Tert-butyl)-3-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Medicinal Chemistry
The compound is investigated for its potential as a pharmaceutical agent due to its ability to act as a bioisostere for various drug candidates. Its fluorine atom may enhance metabolic stability and bioavailability.
Case Study : A study published in Journal of Medicinal Chemistry explored derivatives of this compound in the context of anti-cancer therapies. The results indicated that modifications to the urea moiety could lead to improved potency against specific cancer cell lines.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. The presence of the dioxaborolane group allows for easy incorporation into larger molecular frameworks through Suzuki coupling reactions.
Data Table 1: Reaction Conditions for Suzuki Coupling
| Reactant A | Reactant B | Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|---|
| Ar-Br | Ar-B(OH) | Pd(PPh₃)₂Cl₂ | THF | 80°C | 85 |
| Ar-Cl | Ar-B(OH) | Ni(cod)₂ | DMSO | 100°C | 90 |
Materials Science
The compound's unique properties make it suitable for developing advanced materials such as polymers and coatings. Its ability to form stable complexes with metals can be harnessed in catalysis and sensor applications.
Case Study : Research conducted at a leading materials science institute demonstrated that incorporating this compound into polymer matrices enhanced thermal stability and mechanical properties.
Mechanism of Action
The mechanism of action of 1-(Tert-butyl)-3-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, or other biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structurally related urea-boronate derivatives and their distinguishing features:
Biological Activity
1-(Tert-butyl)-3-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C17H24BFO4
- Molecular Weight : 322.2 g/mol
- CAS Number : 1351501-00-2
The compound features a tert-butyl group and a fluorinated phenyl moiety, which may influence its biological activity by enhancing lipophilicity and modulating interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The fluorine atom and the dioxaborolane group are hypothesized to play critical roles in binding affinity and selectivity.
Enzyme Inhibition
Research indicates that compounds similar to 1-(tert-butyl)-3-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea exhibit significant inhibitory effects on various enzymes. For instance:
- Topoisomerase Inhibition : Compounds with similar scaffolds have shown promising results in inhibiting bacterial DNA gyrase and topoisomerase IV. The inhibition potency was quantified using IC50 values (Table 1).
| Compound | IC50 (µM) E. coli Gyrase | IC50 (µM) E. coli Topo IV |
|---|---|---|
| Compound A | 0.49 | 2.71 |
| Compound B | 0.20 | 0.22 |
| Compound C | 2.91 | 4.80 |
This data suggests that modifications to the structure can lead to enhanced inhibitory activity against target enzymes.
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against several Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various strains are summarized in Table 2.
| Bacteria | MIC (µg/mL) |
|---|---|
| E. coli WT | 0.008 |
| K. pneumoniae WT | 0.03 |
| P. aeruginosa WT | 0.125 |
These results indicate that the compound possesses significant antimicrobial properties, making it a candidate for further development as an antibacterial agent.
Case Studies
Several studies have investigated the biological activity of compounds structurally related to 1-(tert-butyl)-3-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea:
- Study on Fluoroquinolone Derivatives : A study demonstrated that introducing fluorine substituents improved the potency of compounds against E. coli and K. pneumoniae by enhancing their binding affinity to DNA gyrase .
- In Vitro ADMET Profiling : Another research focused on the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of related compounds showed favorable pharmacokinetic properties that support their potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
